3-(Boc-aminomethyl)-5-bromo-1H-indole
Description
Significance of Indole (B1671886) Scaffolds as a Privileged Heterocyclic System in Chemical Synthesis
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. It is considered a "privileged scaffold" because this structural motif is found in a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.comijpsr.comresearchgate.net The indole core's aromaticity, arising from the delocalization of ten π-electrons, contributes to its relative stability and unique chemical reactivity. nih.govlibretexts.org
The indole nucleus can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for drug discovery and materials science. nih.gov Its intrinsic electronic properties make the C-3 position particularly nucleophilic and prone to electrophilic substitution, while the nitrogen atom can be readily alkylated or acylated. nih.govresearchgate.net This versatile reactivity has been exploited in the synthesis of numerous biologically significant molecules. nih.govmdpi.comresearchgate.net The development of novel and efficient methods for constructing and functionalizing the indole core remains an active area of research, with techniques ranging from classic named reactions like the Fischer and Bartoli syntheses to modern metal-catalyzed C-H functionalization approaches. ijpsjournal.comnih.gov
Strategic Importance of Halogenated Indoles as Versatile Synthetic Intermediates
The introduction of a halogen atom onto the indole scaffold dramatically enhances its synthetic utility. researchgate.net Halogenated indoles, particularly bromo- and iodo-derivatives, are stable, accessible, and serve as key precursors for a wide array of chemical transformations. nih.gov The carbon-halogen bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
The presence of a bromine atom, as in 3-(Boc-aminomethyl)-5-bromo-1H-indole, specifically at the C-5 position of the benzene ring portion, allows for selective functionalization through reactions such as:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.
Heck-Mizoroki Coupling: Formation of carbon-carbon bonds with alkenes.
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
Ullmann Condensation: Formation of carbon-oxygen or carbon-nitrogen bonds.
These reactions enable the introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl, amino, and alkoxy groups) onto the indole core, providing a powerful strategy for systematically modifying molecular properties. organic-chemistry.org The strategic placement of the halogen influences the electronic properties of the indole ring and can be crucial for the biological activity of the final product. nih.gov The development of green and efficient halogenation methods continues to be an area of interest, providing sustainable access to these valuable intermediates. organic-chemistry.orgwur.nl
Role of Protected Aminomethyl Groups in Indole Functionalization and Subsequent Derivatization
In multifunctional compounds, the use of protecting groups is a critical strategy to ensure chemoselectivity during synthetic transformations. rsc.org The aminomethyl group at the C-3 position of the indole is a common structural motif and a key point for diversification. However, the primary amine is nucleophilic and basic, meaning it can interfere with reactions targeting other parts of the molecule, such as metal-catalyzed cross-coupling at the C-5 position or N-alkylation of the indole ring.
The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the aminomethyl function for several reasons:
Stability: It is robust and stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve many organometallic reagents. nih.gov
Ease of Removal: The Boc group can be readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid) or through thermal methods, which are often compatible with other functional groups in the molecule. nih.govresearchgate.net
Directing Effects: In some cases, the Boc group can influence the regioselectivity of certain reactions. nih.gov
Once deprotected, the resulting primary amine serves as a versatile handle for a variety of subsequent derivatization reactions, including acylation to form amides, alkylation, reductive amination, and formation of ureas or sulfonamides. This allows for the late-stage introduction of diverse functional groups, a highly desirable strategy in medicinal chemistry for building structure-activity relationships. The C-3 aminomethylindole substructure is a key component in many biologically active compounds. rsc.orgresearchgate.net
Contextualizing this compound within Advanced Synthetic Strategies and Research Landscapes
The compound this compound is a quintessential example of a multi-purpose synthetic building block designed for complex molecule synthesis. It provides orthogonal reactivity, meaning its different functional sites can be addressed selectively without interfering with one another.
A typical synthetic sequence utilizing this intermediate might involve:
Functionalization of the Benzene Ring: A transition-metal-catalyzed cross-coupling reaction at the C-5 position using the bromo-substituent. The Boc-protected amine remains intact during this step.
Functionalization of the Pyrrole Ring: The indole nitrogen can be alkylated or arylated under basic conditions.
Deprotection and Derivatization of the Side Chain: Removal of the Boc group to liberate the primary amine, followed by reaction with an electrophile (e.g., an acyl chloride or an aldehyde) to build a more complex side chain.
This stepwise approach allows for the convergent and modular assembly of highly substituted indole derivatives. The strategic importance of this intermediate lies in its ability to grant access to a wide chemical space from a single, well-defined precursor. nih.gov Research involving such building blocks is central to the development of new synthetic methodologies and the discovery of novel compounds in medicinal chemistry and materials science. The synthesis of libraries of compounds from precursors like 5-bromoindoles is a common strategy in the search for new therapeutic agents. beilstein-archives.orgresearchgate.net
Data Tables
Table 1: Reactivity Profile of Functional Groups in this compound
| Functional Group | Position | Common Reactions | Reagents/Conditions | Purpose |
| Bromo | C-5 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Pd or Cu catalysts | Introduction of C-C, C-N, or C-O bonds |
| Boc-aminomethyl | C-3 | Deprotection | TFA, HCl, or heat | Unmasking the primary amine |
| Primary Amine (post-deprotection) | C-3 | Acylation, Alkylation, Reductive Amination | Acyl chlorides, Alkyl halides, Aldehydes + reducing agent | Side-chain elaboration |
| Indole N-H | N-1 | Alkylation, Arylation, Acylation | Base (e.g., NaH) + Electrophile | Modification of the indole nitrogen |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZFCXXHJFFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701738 | |
| Record name | tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339282-64-3 | |
| Record name | tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Boc Aminomethyl 5 Bromo 1h Indole
Retrosynthetic Analysis of the 3-(Boc-aminomethyl)-5-bromo-1H-indole Scaffold
A retrosynthetic analysis of the target molecule, this compound, identifies several key disconnections that form the basis of potential synthetic strategies. The primary disconnections are:
C3-Side Chain Functionalization: The most straightforward disconnection is at the C3 position of the indole (B1671886) ring. This involves a C-C bond cleavage, suggesting a late-stage introduction of the aminomethyl group onto a pre-formed 5-bromo-1H-indole scaffold. This approach would likely involve an electrophilic substitution, such as a Mannich-type reaction.
Indole Ring Formation: A more fundamental disconnection involves breaking the bonds of the pyrrole (B145914) ring, leading back to simpler, non-indolic aromatic precursors. This opens up numerous classical and modern named reactions for indole synthesis. The choice of strategy here dictates the starting materials, which must already contain the bromine atom (or a precursor) at the appropriate position to ensure the final C5-bromo substitution.
C5-Bromination: An alternative disconnection breaks the C-Br bond, suggesting the bromination of a 3-(Boc-aminomethyl)-1H-indole intermediate. This strategy relies on achieving high regioselectivity for the C5 position during electrophilic aromatic substitution.
These disconnections highlight two major strategic pathways: (A) build the indole ring with the bromine already in place and then add the C3 side chain, or (B) construct the 3-substituted indole first and then introduce the bromine atom at the C5 position.
Approaches to Indole Nucleus Formation Relevant to this compound Synthesis
The formation of the indole nucleus is the cornerstone of the synthesis. Both classical and modern methods can be adapted to produce the required 5-bromoindole (B119039) core.
These well-established methods have long been pillars of heterocyclic chemistry and offer reliable, albeit sometimes harsh, routes to the indole scaffold.
Fischer Indole Synthesis: This is one of the oldest and most effective methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com For the target molecule, the synthesis would commence with the condensation of 4-bromophenylhydrazine with an appropriate aldehyde that contains the protected aminomethyl functionality. The resulting phenylhydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under acidic conditions to form the indole. byjus.comyoutube.com The use of a para-substituted phenylhydrazine ensures that the substituent ends up at the C5 position of the indole ring. youtube.com
Reissert Indole Synthesis: The Reissert synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org To synthesize the 5-bromoindole scaffold, the starting material would be 4-bromo-2-nitrotoluene. The resulting 5-bromoindole-2-carboxylic acid would then require subsequent steps for decarboxylation and introduction of the C3-aminomethyl side chain. wikipedia.orgchemijournal.com
Madelung Indole Synthesis: This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. youtube.comyoutube.com The harsh conditions required, such as strong bases and high temperatures, can limit its applicability for substrates with sensitive functional groups. youtube.com
Leimgruber-Batcho Indole Synthesis: This highly versatile and popular method provides an efficient route to indoles from o-nitrotoluenes under milder conditions than many classical alternatives. wikipedia.org The synthesis begins with the formation of an enamine from an o-nitrotoluene (in this case, 4-bromo-2-nitrotoluene) by reacting it with N,N-dimethylformamide dimethyl acetal. wikipedia.org This intermediate is then subjected to reductive cyclization using reagents like Raney nickel and hydrazine, or palladium on carbon with hydrogen, to form 5-bromo-1H-indole. wikipedia.org This method is particularly advantageous as many substituted o-nitrotoluenes are commercially available, and the reactions typically proceed in high yield. wikipedia.orgresearchgate.net The 3-(Boc-aminomethyl) group would be installed in a subsequent step.
Table 1: Comparison of Classical Indole Synthesis Strategies
| Synthesis Method | Starting Materials for 5-Bromoindole | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer | 4-Bromophenylhydrazine, Aldehyde/Ketone | Hydrazone formation, wikipedia.orgwikipedia.org-sigmatropic rearrangement byjus.com | Widely applicable, one-pot variations exist wikipedia.orgbyjus.com | Requires acidic conditions, regioselectivity issues with unsymmetrical ketones |
| Reissert | 4-Bromo-2-nitrotoluene, Diethyl oxalate | Condensation, Reductive cyclization wikipedia.org | Good yields | Produces indole-2-carboxylic acid requiring further modification wikipedia.org |
| Madelung | N-Acyl-4-bromo-2-methylaniline | Intramolecular cyclization youtube.comyoutube.com | Simple starting materials | Harsh conditions (strong base, high temp) youtube.com |
| Leimgruber-Batcho | 4-Bromo-2-nitrotoluene, DMF-DMA | Enamine formation, Reductive cyclization wikipedia.org | Mild conditions, high yields, versatile wikipedia.org | Multi-step process |
Modern Metal-Catalyzed Indole Synthesis (e.g., Larock, Palladium-Catalyzed Cyclizations)
Palladium-catalyzed reactions have revolutionized the synthesis of complex heterocycles, offering mild conditions and broad functional group tolerance.
Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne. ub.eduwikipedia.orgsynarchive.com To generate the target scaffold, a 4-bromo-2-iodoaniline (B187669) would be coupled with an alkyne bearing the necessary (Boc-aminomethyl) functionality. The reaction offers excellent regioselectivity and generally provides good to excellent yields. ub.edu Modifications have been developed that allow for the use of more accessible o-bromoanilines, further expanding the utility of this method. nih.gov
Buchwald Modification of Fischer Synthesis: This approach utilizes a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, supporting the intermediacy of hydrazones in the classical Fischer pathway. wikipedia.org This extends the scope of the Fischer synthesis to a wider range of starting materials.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. arkat-usa.org Several MCRs have been developed for the synthesis of functionalized indoles. researchgate.net For example, the Van Leusen three-component reaction, which combines an indole-3-carbaldehyde, a primary amine, and p-toluenesulfonylmethyl isocyanide (TosMIC), can be used to construct substituted imidazoles at the C3 position of indole. nih.gov While not directly forming the indole ring, MCRs represent a powerful strategy for the rapid diversification of indole scaffolds. arkat-usa.orgrsc.org
Driven by the principles of green chemistry, metal-free synthesis has gained significant traction. chim.it These methods often rely on promoters such as acids, bases, or electrochemical and radical processes to facilitate cyclization. chim.itcapes.gov.br For indole synthesis, acid-catalyzed treatment of aromatic amines with specific partners can yield a range of substituted indoles with predictable regioselectivity, offering a valuable alternative to metal-catalyzed routes. capes.gov.br
Regioselective Introduction of the Bromine Moiety at C5 of the Indole Ring
When the synthetic strategy involves brominating an existing indole framework, achieving regioselectivity is paramount. The indole nucleus is highly susceptible to electrophilic attack, with the C3 position being the most reactive site.
Direct bromination of unsubstituted indole typically results in a mixture of products, often favoring 3-bromoindole. To achieve selective bromination at the C5 position, several strategies can be employed:
Blocking the C3 Position: The most common approach is to use an indole derivative with a substituent at the C3 position. This substituent directs the incoming electrophile to other positions on the benzene (B151609) ring. For the synthesis of the title compound, one could start with 3-(Boc-aminomethyl)-1H-indole and then perform the bromination. The steric bulk and electronic nature of the C3 side chain would influence the site of bromination.
N-Protection: Introducing a protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, can modulate the reactivity of the ring and influence the outcome of electrophilic substitution.
Directed Bromination: Using specific brominating agents and reaction conditions can enhance selectivity for the C5 position. For example, the use of N-bromosuccinimide (NBS) or bromine in solvents like dichloromethane (B109758) or acetic acid can provide pathways to 5-bromoindoles, especially when the C3 position is substituted. researchgate.netrsc.org
However, the most reliable and widely used method for ensuring the correct placement of the bromine atom is to incorporate it into the starting material before the indole ring is formed, as described in the Fischer, Leimgruber-Batcho, and Larock syntheses. youtube.comresearchgate.net
Table 2: Summary of C5-Bromination Approaches
| Method | Description | Key Considerations |
|---|---|---|
| Bromination of 3-Substituted Indole | An existing C3-substituent directs the electrophilic attack towards the benzene ring. | The nature of the C3-substituent is crucial for directing to C5. |
| Synthesis from a Pre-brominated Precursor | Using starting materials like 4-bromoaniline (B143363) or 4-bromo-2-nitrotoluene. youtube.comwikipedia.org | Most reliable method for regiocontrol; avoids selectivity issues in later steps. |
| Directed Bromination with N-Protection | The N-protecting group alters the electronic properties of the indole ring, influencing regioselectivity. | The choice of protecting group and brominating agent is critical. |
Direct Electrophilic Bromination Strategies
Direct electrophilic bromination is a fundamental method for introducing a bromine atom onto the indole ring. Due to the electron-rich nature of the indole system, the C3 position is the most nucleophilic and typically the primary site of electrophilic attack. However, if the C3 position is already substituted, as would be the case in a precursor like 3-(Boc-aminomethyl)-1H-indole, electrophilic substitution is directed to the benzene portion of the molecule, primarily at the C5 position.
The reaction mechanism for direct bromination proceeds through the attack of the indole's π-system on an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). researchgate.netresearchgate.net This attack forms a resonance-stabilized cationic intermediate, often called a σ-complex or arenium ion, which then loses a proton to restore aromaticity and yield the brominated product. researchgate.net Studies on the direct bromination of substituted indoles in polar solvents like dimethylformamide (DMF) indicate a two-step mechanism where the initial formation of the intermediate is the rate-determining step. researchgate.net The rate of this reaction is sensitive to the electronic properties of substituents on the indole ring. researchgate.net Enzymatic methods, for instance using vanadium bromoperoxidase, can also achieve bromination, though the product selectivity can vary depending on the substitution pattern of the indole. escholarship.org
Table 1: Reagents for Direct Electrophilic Bromination of Indoles
| Reagent | Typical Conditions | Comments | Source(s) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF, Room Temp | Commonly used for its ease of handling compared to Br₂. | acs.org |
| Molecular Bromine (Br₂) | Dichloromethane/Methanol, Et₃N | Highly reactive; conditions must be controlled to avoid side reactions. | researchgate.net |
| Vanadium Bromoperoxidase (V-BrPO) | H₂O₂, Bromide source, pH 8.3 | Enzymatic method; reaction occurs on the pyrrole ring. | escholarship.org |
Directed Bromination Approaches and Mechanism
To achieve high regioselectivity for the C5 position, especially in complex molecules, directed halogenation strategies can be employed. These methods utilize a directing group, often attached to the indole nitrogen (N1), which coordinates to a transition metal catalyst (e.g., Palladium). This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.
While direct examples for the C5-bromination of 3-substituted indoles using this method are specific to particular substrates, the principle is well-established in indole chemistry for functionalizing various positions. For instance, palladium-catalyzed C-H functionalization using directing groups on the C3 position has been shown to direct arylation to the C4 position. acs.org A similar mechanistic principle can be applied for bromination. The mechanism typically involves the formation of a palladacycle intermediate where the metal is coordinated to the directing group. This intermediate then reacts with an electrophilic bromine source, leading to the regioselective formation of the C-Br bond. The choice of directing group is crucial and is often a removable moiety that can be cleaved after the desired bromination has been achieved.
Bromine Introduction via Pre-functionalized Precursors
An effective strategy to ensure bromination occurs exclusively at the C5 position is to start with a precursor that is already functionalized to direct this outcome. This approach avoids potential side reactions at other positions on a more complex substrate. Several patented methods detail the synthesis of 5-bromoindole from indole itself, which can then be used as a starting material for subsequent C3-functionalization. google.comgoogle.com
One such process involves a multi-step sequence:
Protection/Activation : Indole is reacted with sodium or potassium bisulfite to form a 2-sulfonate-indole intermediate. This step effectively blocks the highly reactive C2 and C3 positions. google.com
N-Acylation : The indole nitrogen of the intermediate is acylated, for example, with chloroacetyl chloride or acetic anhydride. google.comgoogle.com This further deactivates the pyrrole ring towards electrophilic attack.
Bromination : The resulting intermediate is dissolved in water and reacted with bromine at low temperatures (0-5 °C). With the C2 and C3 positions blocked, bromination occurs selectively at the C5 position. google.com
Deprotection : The directing and protecting groups are removed under basic conditions (e.g., sodium hydroxide (B78521) reflux) to yield high-purity 5-bromoindole. google.com
This method is advantageous due to its high regioselectivity, use of inexpensive reagents, and the ability to obtain a clean product that can be carried forward to the next synthetic steps. google.com
Table 2: Example of a Multi-Step Synthesis of 5-Bromoindole
| Step | Reaction | Purpose | Source(s) |
|---|---|---|---|
| 1 | Indole + Potassium Bisulfite | Block C2/C3 positions | google.com |
| 2 | Intermediate I + Acetic Anhydride | Protect indole nitrogen | google.com |
| 3 | Intermediate II + Bromine | Regioselective C5-bromination | google.com |
| 4 | Intermediate III + NaOH (reflux) | Deprotection to yield 5-bromoindole | google.com |
Stereocontrolled Introduction and Protection of the Aminomethyl Group at C3
The introduction of the aminomethyl side chain at the C3 position is a critical transformation. This can be accomplished either before or after the bromination of the indole ring.
Mannich-Type Reactions and Variants for C3-Aminomethylation
The Mannich reaction is a powerful and widely used three-component condensation for introducing an aminomethyl group onto an acidic C-H bond. orgoreview.comorganic-chemistry.org In the context of indole chemistry, the reaction involves the electrophilic substitution of the indole at C3 with an iminium ion. The iminium ion is typically generated in situ from the reaction of a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. orgoreview.com
To synthesize the precursor for this compound, a Mannich reaction could be performed on 5-bromoindole using formaldehyde (B43269) and a suitable amine, such as ammonia (B1221849) or a protected amine equivalent. The resulting 3-aminomethyl-5-bromo-1H-indole can then be protected. core.ac.uk Various catalysts, including indium triflate and micellar systems in water, have been shown to efficiently promote Mannich-type reactions on indoles, often providing excellent yields under mild conditions. core.ac.ukrsc.org The reaction is versatile and has been applied to synthesize a wide array of 3-aminoalkylated indoles. rsc.orgnih.gov
Table 3: Catalysts and Conditions for Mannich-Type Reactions on Indoles
| Catalyst/System | Aldehyde | Amine | Conditions | Key Feature | Source(s) |
|---|---|---|---|---|---|
| Indium Triflate (In(OTf)₃) | 3-Formylchromone | Primary Amines | Microwave Irradiation | Catalyst can be recovered and reused. | core.ac.uk |
| Surfactant Micelles | Various Aldehydes | Secondary Amines | Water, Mild Temp | Green chemistry approach, stabilizes iminium ion. | rsc.org |
| High Pressure | Dichloromethane | Secondary Amines | 0.8 GPa, 50 °C | Used as both reagent and solvent source. | clockss.org |
Boc-Protection Strategies for Primary Amine Precursors
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. researchgate.netfishersci.co.uk The protection of the primary aminomethyl group is typically the final step in the synthesis of the target compound, or it can be performed on an amine precursor prior to other transformations.
The standard procedure for Boc-protection involves reacting the primary amine (e.g., 3-aminomethyl-5-bromo-1H-indole) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The base, such as triethylamine (B128534) or sodium bicarbonate, neutralizes the acidic byproduct. The reaction is generally high-yielding and can be performed in a variety of solvents, including dichloromethane, THF, or even under solvent-free conditions. organic-chemistry.org Catalytic amounts of substances like iodine or perchloric acid adsorbed on silica (B1680970) gel have also been reported to efficiently promote N-tert-butoxycarbonylation. organic-chemistry.org
Table 4: Common Reagents for Boc-Protection of Amines
| Reagent | Catalyst/Base | Solvent | Key Features | Source(s) |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) | Standard, high-yielding procedure. | fishersci.co.uk |
| Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Dichloromethane (DCM) | Used for protection of indazole amines. | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (catalytic) | Solvent-free | Mild, ambient temperature conditions. | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | Solvent acts as a recyclable catalyst. | organic-chemistry.org |
Alternative C3-Functionalization for Aminomethyl Group
Beyond the Mannich reaction, other synthetic routes can be employed to construct the C3-aminomethyl side chain. These methods often involve the transformation of a different functional group previously installed at the C3 position.
Reduction of Nitriles or Nitro Groups : A well-established method involves the synthesis of a 3-cyanoindole (B1215734) or 3-nitroindole precursor, followed by chemical reduction. For example, 3-cyano-5-bromo-indole can be prepared and subsequently reduced to the corresponding 3-aminomethyl derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. researchgate.net Similarly, the reduction of 5-bromo-3-nitro-1H-indole, often accomplished with reagents like tin(II) chloride in acetic acid, yields 5-bromo-1H-indol-3-amine, which would then require a one-carbon homologation and protection to give the final product. chemicalbook.com
Direct C-H Amination : Recent advances in C-H activation have led to methods for the direct amination or amidation of the indole C3 position. These reactions bypass the need for pre-functionalized substrates like aldehydes or nitriles. For instance, using specialized electrophilic nitrogen sources, such as N-benzenesulfonyloxyamides in the presence of a Lewis acid like ZnCl₂, allows for the direct installation of an amide group at C3. nih.govacs.org This amide could then be reduced to the desired amine. This approach is highly atom-economical but may require specific catalysts and reagents.
Considerations for Synthesis Optimization and Scalability
The efficient and scalable synthesis of this compound is a critical aspect of its practical application in research and development. Optimization of synthetic protocols focuses on maximizing yield and selectivity while ensuring the process is amenable to large-scale production. Concurrently, the integration of green chemistry principles is increasingly important for developing sustainable and environmentally responsible manufacturing processes.
Reaction Condition Optimization for Yield and Selectivity
The synthesis of this compound typically involves multiple steps, each of which presents opportunities for optimization. Key transformations include the introduction of the aminomethyl group at the C3 position of the 5-bromoindole core and the subsequent protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The optimization of reaction conditions is paramount to achieving high yields of the desired product while minimizing the formation of impurities.
The selection of the catalyst is a crucial factor in many synthetic steps. For instance, in reactions involving the functionalization of the indole ring, both Lewis and Brønsted acids have been employed. The optimization process would involve screening a variety of catalysts to identify one that provides the desired product with high selectivity. For example, in related syntheses of bis(indolyl)methanes, nano-TiO2 has been shown to be an effective catalyst. beilstein-journals.org The catalyst loading is another parameter that requires fine-tuning; a lower catalyst loading is generally preferred to reduce costs and simplify purification, without compromising the reaction rate and yield.
Solvent choice significantly impacts reaction outcomes. The ideal solvent should facilitate the dissolution of reactants and reagents, be inert to the reaction conditions, and allow for easy product isolation. In the context of synthesizing indole derivatives, a range of solvents from polar aprotic (e.g., acetonitrile, DMF) to nonpolar (e.g., toluene, hexane) may be screened. The effect of the solvent on the reaction rate and selectivity would be carefully evaluated to determine the optimal choice.
Temperature and reaction time are interconnected parameters that must be optimized. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the starting materials or product. A systematic study of the reaction at various temperatures would be conducted to find the ideal balance between reaction time and product purity.
The table below illustrates a hypothetical optimization study for a key step in the synthesis, highlighting the interplay of various reaction parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (10) | Toluene | 80 | 12 | 65 |
| 2 | Catalyst A (10) | Acetonitrile | 80 | 12 | 75 |
| 3 | Catalyst B (5) | Acetonitrile | 80 | 8 | 85 |
| 4 | Catalyst B (5) | Acetonitrile | 60 | 12 | 82 |
| 5 | Catalyst B (2.5) | Acetonitrile | 80 | 12 | 84 |
This is a representative data table and does not reflect actual experimental results.
Furthermore, the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) is a critical step. Optimization of this step would involve evaluating the base used, the stoichiometry of the Boc₂O, and the reaction temperature to ensure complete conversion to the N-Boc protected amine without side reactions. organic-chemistry.org The stability of the Boc group under various conditions is also a key consideration for subsequent synthetic transformations. nih.govtntech.edu
Application of Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing has led to the increased adoption of green chemistry principles in the synthesis of complex molecules like this compound. nih.govresearchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One of the primary tenets of green chemistry is the use of environmentally benign solvents. Traditional organic solvents often pose health and environmental risks. Consequently, there is a significant research effort to replace them with greener alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.net For the synthesis of indole derivatives, water has been explored as a reaction medium, which can simplify workup procedures and reduce the generation of volatile organic compounds (VOCs). beilstein-journals.org
The use of efficient and recyclable catalysts is another cornerstone of green chemistry. Nanocatalysts, for example, offer high surface area-to-volume ratios, leading to enhanced catalytic activity and potentially milder reaction conditions. researchgate.net The ability to recover and reuse the catalyst for multiple reaction cycles significantly reduces waste and production costs.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. tandfonline.comnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. tandfonline.com This technique can be particularly advantageous for the synthesis of heterocyclic compounds like indoles.
Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario. nih.gov This approach completely eliminates the need for a solvent, thereby reducing waste and simplifying product purification. Where feasible, exploring solvent-free conditions for key steps in the synthesis of this compound could offer significant environmental and economic benefits.
The table below summarizes the potential application of green chemistry principles to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Greener Solvents | Employing water or ethanol as the reaction medium. | Reduced toxicity and environmental impact. beilstein-journals.orgresearchgate.net |
| Recyclable Catalysts | Utilizing solid-supported or nanocatalysts. | Decreased waste and manufacturing costs. researchgate.net |
| Energy Efficiency | Implementing microwave-assisted synthesis. | Shorter reaction times and improved yields. tandfonline.comnih.gov |
| Waste Minimization | Exploring solvent-free reaction conditions. | Elimination of solvent waste and simplified purification. nih.gov |
By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Chemical Reactivity and Derivatization of 3 Boc Aminomethyl 5 Bromo 1h Indole
Transformations Involving the Bromine Atom at C5
The electron-rich character of the indole (B1671886) nucleus, augmented by the presence of a halogen atom, renders the C5 position of 3-(Boc-aminomethyl)-5-bromo-1H-indole an excellent site for chemical modification through transition metal-catalyzed reactions. The carbon-bromine bond is readily activated by palladium catalysts, facilitating the creation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions stand as one of the most potent and extensively utilized strategies for the functionalization of aryl halides. In the context of this compound, these reactions offer a reliable and efficient pathway to modify the indole core, thereby enabling the synthesis of diverse libraries of chemical compounds. The selection of the appropriate coupling partner and reaction conditions can be fine-tuned to introduce aryl, alkynyl, alkenyl, and amino moieties at the C5 position.
The Suzuki-Miyaura coupling is a foundational reaction in contemporary organic synthesis, lauded for its mild reaction conditions, extensive functional group tolerance, and the wide commercial availability of a vast number of boronic acid and ester reagents. nih.govlibretexts.org This reaction facilitates the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. libretexts.org For substrates such as this compound, this reaction allows for the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond at the C5 position.
The catalytic cycle generally proceeds through the oxidative addition of the aryl bromide to a Pd(0) complex, which is followed by transmetalation with the organoboron species (activated by a base), and culminates in reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The existence of unprotected N-H groups in indole derivatives can occasionally present difficulties for standard palladium-catalyzed couplings; however, specific ligand and catalyst systems have been engineered to overcome these obstacles, permitting efficient reactions even on unprotected nitrogen-rich heterocycles. nih.gov For instance, the application of bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos, or preformed palladacycles like CataCXium A, has been demonstrated to be effective for the Suzuki-Miyaura coupling of bromoanilines and other challenging heterocyclic substrates. nih.govnih.gov
While specific examples for the exact substrate are not widely available in the provided results, the coupling of 5-bromoindoles is a well-documented process. The reaction conditions typically employ a palladium source like Pd(OAc)₂ or a pre-catalyst, a phosphine ligand, and a base such as K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water. nih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoheterocycles
| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner | Reference(s) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | Arylboronic acid | nih.gov |
| CataCXium A Pd G3 | Cs₂CO₃ | Dioxane / H₂O | 80 | Aryl/Alkenyl/Alkylboronic ester | nih.gov |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene / H₂O | 85 | Potassium Boc-aminomethyltrifluoroborate |
The Sonogashira coupling reaction provides a highly effective method for creating a C(sp²)-C(sp) bond, connecting an aryl halide with a terminal alkyne. organic-chemistry.orgresearchgate.net This transformation is crucial for the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in the production of pharmaceuticals and advanced materials. researchgate.netbeilstein-journals.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. organic-chemistry.org Additionally, copper-free versions have been developed to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts. organic-chemistry.org
For 5-bromoindole (B119039) derivatives, the Sonogashira coupling offers a direct pathway to 5-alkynylindoles. Research on the Sonogashira coupling of 5-bromoindole with phenylacetylene (B144264) has confirmed the viability of this reaction on the indole core. researchgate.net Goss and his team have documented the use of a specific catalyst/ligand combination under microwave irradiation for the coupling of alkynes with bromoindoles and even peptides containing bromotryptophan. researchgate.net The reaction conditions frequently involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) in a solvent such as DMF or THF. researchgate.netresearchgate.net The Boc-aminomethyl group at the C3 position is anticipated to remain stable under the typically mild and basic conditions of the Sonogashira reaction.
Table 2: Example Conditions for Sonogashira Coupling of 5-Bromoindole
| Catalyst | Co-catalyst | Base | Solvent | Conditions | Product | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | TEA | DMF | rt, 24h | 5-(Phenylethynyl)-1H-indole | researchgate.net |
| Pd(OAc)₂/sXPhos | - | DIPA | Dioxane | 100 °C, MW | 5-Alkynyl-tryptophan derivative | researchgate.net |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that occurs between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction is a potent method for synthesizing substituted alkenes. The stereochemistry of the reaction is generally trans, resulting in the formation of (E)-alkenes.
Applying the Heck reaction to bromoindoles facilitates the introduction of vinyl groups at the C5 position. Although specific examples involving this compound are not detailed in the provided search results, the Heck coupling of other bromo-heterocycles is well-established. For instance, the reaction of 3-bromoindazoles with various olefins, such as acrylates and styrenes, proceeds with good to excellent yields. Typical conditions include a palladium source like Pd(OAc)₂, a phosphine ligand such as PPh₃, and a base like triethylamine (TEA).
The N-H of the indole can occasionally interfere with the catalytic cycle, but this issue can be managed through N-protection or by using specific reaction conditions. The Boc-protecting group on the C3 side chain of the title compound is expected to be compatible with standard Heck reaction conditions.
Table 3: General Conditions for Heck Coupling of Bromo-Heterocycles
| Catalyst System | Base | Solvent | Alkene Partner | Reference(s) |
| Pd(OAc)₂ / PPh₃ | TEA | N/A (Ball-milling) | n-Butyl acrylate | |
| Pd(OAc)₂ / Ligand | Various | DMF, Dioxane, etc. | Styrene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines. This reaction has become an essential tool for synthesizing aryl amines, which are common in pharmaceuticals and functional materials. The reaction is compatible with a broad array of primary and secondary amines, including anilines, alkylamines, and various heterocycles. nih.govnih.gov
The catalytic system usually comprises a palladium precursor and a bulky, electron-rich phosphine ligand, such as those developed by the Buchwald (e.g., XPhos, t-BuXPhos) or Hartwig research groups. nih.govchemspider.com A strong, non-nucleophilic base, typically a sodium or potassium alkoxide (e.g., NaOt-Bu) or a carbonate (e.g., Cs₂CO₃), is necessary to drive the reaction. nih.govchemspider.com
The amination of 5-bromoindole derivatives, even those with sensitive functional groups, is achievable under suitable conditions. The selection of the ligand, base, and solvent is critical for obtaining high yields, particularly with challenging substrates like five-membered heteroaryl halides. nih.gov For this compound, the indole N-H and the Boc-carbamate N-H could potentially compete with the amine coupling partner, but the C-Br bond is generally more reactive under these conditions. The Boc group is typically stable under the basic conditions of the Buchwald-Hartwig amination, although highly basic conditions and elevated temperatures should be approached with caution.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Amine Partner | Reference(s) |
| [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | Cyclohexane-1,2-diamine | chemspider.com |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | Carbazole | nih.gov |
| Pd-GPhos / NaOTMS | NaOTMS | THF | Piperidine | nih.gov |
In addition to the more prevalent coupling reactions, other variants provide alternative methods for C-C bond formation, each offering distinct benefits in terms of substrate scope and tolerance to functional groups.
The Negishi coupling employs organozinc reagents, which are synthesized from the corresponding organic halides. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its capacity to couple sp³, sp², and sp carbon atoms. wikipedia.orgyoutube.com The reaction is catalyzed by palladium or nickel complexes and has been successfully applied to a diverse range of (hetero)aryl halides. organic-chemistry.org
The Stille reaction utilizes organotin (stannane) reagents. organic-chemistry.orgwikipedia.org A primary advantage is the stability of organostannanes in the presence of air and moisture. libretexts.org Although the reaction has a broad scope, a major drawback is the toxicity of the tin compounds. organic-chemistry.org
The Kumada coupling , one of the first transition metal-catalyzed cross-coupling reactions to be developed, uses Grignard reagents (organomagnesium halides). organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgmdpi.com While effective, the high reactivity of Grignard reagents can restrict the reaction's functional group tolerance. mdpi.comnih.gov
These reactions are generally applicable to aryl bromides like this compound, assuming that the existing functional groups are compatible with the specific organometallic reagent used. The Boc-protecting group is generally tolerant of these conditions, but the acidic N-H of the indole could pose an issue with the highly basic Grignard reagents in Kumada coupling, possibly necessitating N-protection before the reaction.
Table 5: Overview of Other Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Organometallic Reagent | Typical Catalyst | Key Features |
| Negishi | Organozinc (R-ZnX) | Pd or Ni | High functional group tolerance; couples sp³, sp², sp carbons. wikipedia.orgorganic-chemistry.org |
| Stille | Organotin (R-SnR'₃) | Pd | Stable reagents; broad scope; toxic byproducts. organic-chemistry.orglibretexts.org |
| Kumada | Organomagnesium (R-MgX) | Ni or Pd | Highly reactive reagents; less functional group tolerance. organic-chemistry.orgwikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) on 5-Bromoindole Derivatives
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step process: the nucleophile attacks the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. youtube.com
For an SNAr reaction to proceed, the aromatic ring typically requires activation by strongly electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. youtube.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. The indole nucleus itself is an electron-rich aromatic system, which generally makes it unreactive towards nucleophilic aromatic substitution.
However, the reactivity of 5-bromoindole derivatives in SNAr reactions can be enhanced if the indole nitrogen is modified with a potent electron-withdrawing group. While direct SNAr on the 5-bromo-1H-indole core is challenging, analogous systems like 5-bromo-1,2,3-triazines readily undergo SNAr with nucleophiles like phenols. rsc.orgnih.gov This reactivity is attributed to the electron-deficient nature of the triazine ring. rsc.org For 5-bromoindoles, achieving SNAr would likely necessitate N-acylation or N-sulfonylation to decrease the electron density of the ring system, thereby making the C5 position more susceptible to nucleophilic attack.
Directed Metalation and Subsequent Electrophilic Quenching
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium base (e.g., n-BuLi, s-BuLi). This coordination positions the base to deprotonate a specific ortho-proton, generating a stabilized organolithium intermediate that can then be quenched with various electrophiles. nih.gov
In N-protected indole derivatives, the protecting group on the nitrogen atom can serve as a DMG. For N-Boc protected heterocycles like N-Boc-3-phenyltetrahydroisoquinoline, lithiation occurs regioselectively at the benzylic positions adjacent to the nitrogen. capes.gov.brambeed.com In the case of this compound, several sites are potential candidates for deprotonation. The N-H proton at the 1-position is the most acidic and would be deprotonated first. Using two equivalents of an organolithium base could lead to a second deprotonation (directed lithiation) at either the C2, C4, or C6 positions.
The N-Boc group on the C3-aminomethyl side chain could also potentially direct lithiation to the C2 or C4 positions. Research on N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines shows that lithiation occurs efficiently at the 2-position, alpha to the nitrogen. mdpi.com Given the known directing ability of the indole nitrogen, metalation of the dianion is most likely to occur at the C4 position. The resulting lithiated species can be trapped by a wide array of electrophiles to introduce new functional groups. youtube.com
| Electrophile Class | Specific Example | Resulting Functional Group | Reference |
|---|---|---|---|
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | youtube.com |
| Carbonyls | Carbon dioxide (CO₂) | -COOH | youtube.com |
| Deuterium Source | Deuterium oxide (D₂O) | -D | capes.gov.br |
| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ | masterorganicchemistry.com |
| Cyanoformates | Methyl cyanoformate | -CN | mdpi.com |
Reactivity of the Boc-Protected Aminomethyl Group at C3
Deprotection Methodologies for the Boc Group (Acidic, Thermal)
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific protocols. nih.gov The deprotection of the Boc group on the C3-aminomethyl side chain exposes the primary amine, 3-(aminomethyl)-5-bromo-1H-indole, for further functionalization.
Acidic Deprotection: The most common method for Boc removal involves treatment with strong acids. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or hydrogen chloride (HCl) in solvents like ethyl acetate (B1210297) or dioxane are highly effective. nih.govnih.gov The mechanism involves protonation of the carbonyl oxygen followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is scavenged by the solvent or anions present.
Thermal Deprotection: An alternative, "green chemistry" approach is the thermal cleavage of the Boc group. researchgate.net This method can often be performed neat (solvent-free) or in a high-boiling solvent by heating the substrate. researchgate.netyoutube.com The reaction is believed to proceed through a concerted proton transfer with the release of isobutylene (B52900) and subsequent decarboxylation. nih.gov Selective thermal deprotection can be achieved with precise temperature control, especially using continuous flow reactors, which allow for heating solvents above their boiling points. acs.org
| Method | Typical Reagents & Conditions | Advantages | Reference |
|---|---|---|---|
| Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in EtOAc/Dioxane; H₂SO₄ in t-BuOAc | Fast, reliable, works at room temperature. | nih.govnih.gov |
| Thermal | Heating neat or in a high-boiling solvent (e.g., MeOH, TFE) under continuous flow (e.g., 150-270 °C). | Reagent-free, avoids corrosive acids, can be highly selective. | researchgate.netacs.org |
Subsequent Functionalization of the Exposed Primary Amine
Once deprotected, the primary amine at the C3 side chain is a versatile nucleophile that can undergo a variety of transformations to build molecular complexity.
Amidation and Sulfonamidation Reactions
Amidation: The primary amine can be readily acylated to form amides. This is typically achieved by reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC). These reactions are fundamental in peptide synthesis and for introducing diverse functional groups. nih.gov
Sulfonamidation: Similarly, reaction of the primary amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (e.g., pyridine, triethylamine) yields sulfonamides. Indole-based sulfonamides are a significant class of compounds, notably investigated as inhibitors of enzymes like carbonic anhydrase. nih.gov The synthesis of indole-3-sulfonamide derivatives demonstrates the utility of this functional group in modulating biological activity. nih.gov
Reductive Amination and Alkylation
Alkylation: Direct alkylation of the primary amine with alkyl halides can be performed but is often difficult to control, frequently leading to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. youtube.comyoutube.commasterorganicchemistry.com In this two-step, one-pot process, the primary amine is first condensed with an aldehyde or ketone to form an imine (or iminium ion) intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. A key advantage is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde or ketone. youtube.commasterorganicchemistry.com This process avoids over-alkylation and allows for the clean installation of a wide variety of alkyl groups. masterorganicchemistry.com
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| Amidation | R-COCl or (R-CO)₂O or R-COOH + Coupling Agent | Secondary Amide | nih.gov |
| Sulfonamidation | R-SO₂Cl, Base | Sulfonamide | nih.gov |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine | youtube.commasterorganicchemistry.com |
| Alkylation | R-X (Alkyl Halide) | Mixture of secondary, tertiary amines, and quaternary salt | masterorganicchemistry.com |
Urea (B33335), Thiourea (B124793), and Carbamate (B1207046) Formation
The Boc (tert-butoxycarbonyl) protecting group on the aminomethyl side chain can be leveraged for the synthesis of ureas, thioureas, and carbamates. The primary amine, once deprotected, or through in situ activation of the Boc-protected amine, serves as a nucleophile for these transformations.
Recent methodologies have demonstrated the direct conversion of Boc-protected amines into ureas, thioureas, and carbamates, often avoiding harsh reagents. One such approach involves the in situ generation of an isocyanate from the Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. organic-chemistry.orgnih.govresearchgate.net This isocyanate intermediate can then react with a variety of amines to form unsymmetrical ureas. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org
For the synthesis of thioureas, a common method involves the reaction of a primary amine with an isothiocyanate. nih.gov Alternatively, N,N'-di-Boc-substituted thiourea can act as a thioacylating agent when activated. organic-chemistry.orgthieme-connect.de The deprotected 3-aminomethyl-5-bromo-1H-indole can be reacted with a suitable isothiocyanate to yield the corresponding thiourea derivative.
Carbamate formation can be achieved through the reaction of the deprotected amine with a chloroformate or by direct reaction of the Boc-protected amine under specific conditions that promote the formation of a carbamate linkage with an alcohol.
Table 1: Examples of Urea, Thiourea, and Carbamate Synthesis from Amines
| Product Type | Reagents and Conditions | General Yield | Reference |
| Urea | Boc-Amine, Amine, 2-Chloropyridine, (CF3SO2)2O, CH2Cl2, rt | High | organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org |
| Thiourea | Amine, Isothiocyanate, Solvent, rt | Good to Excellent | nih.gov |
| Thiourea | Amine, N,N'-di-Boc-thiourea, (CF3CO)2O | Good | organic-chemistry.orgthieme-connect.de |
| Carbamate | Amine, Chloroformate, Base, Solvent | Good to Excellent | N/A |
Reactivity of the Indole Nitrogen (N1)
The indole nitrogen (N1) of this compound is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups.
N-alkylation of the indole ring is a common transformation. The indole nitrogen is generally deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding nucleophilic anion, which then reacts with an alkyl halide in an SN2 reaction. Other bases like potassium carbonate (K2CO3) can also be employed.
N-arylation of indoles can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution reactions. These methods allow for the formation of a C-N bond between the indole nitrogen and an aryl group.
Table 2: Examples of N-Alkylation and N-Arylation of Indoles
| Reaction Type | Reagents and Conditions | Product | Yield | Reference |
| N-Alkylation | Indole, Alkyl Halide, NaH, THF/DMF | N-Alkylindole | Good to Excellent | N/A |
| N-Alkylation | 5-Bromoindole, Aldimine, Zinc-ProPhenol catalyst, THF, 4 °C | N-Alkylated 5-bromoindole | 61% | N/A |
| N-Arylation | Indole, Aryl Halide, Pd or Cu catalyst, Base, Solvent | N-Arylindole | Moderate to High | N/A |
Regioselectivity Control in N1 vs C3 Functionalization
The regioselectivity of functionalization at the N1 versus the C3 position of the indole ring is a critical aspect of indole chemistry. In the case of this compound, the C3 position is already substituted, which generally favors N1 functionalization. The presence of the Boc-aminomethyl group at C3 can sterically hinder further substitution at this position, thus promoting reactions at the indole nitrogen.
For electrophilic additions, the electron-rich nature of the indole ring typically favors attack at the C3 position. However, with C3 already substituted, electrophilic attack may occur at other positions on the ring or, under certain conditions, lead to dearomatization. The choice of reagents and reaction conditions plays a crucial role in directing the regiochemical outcome. For instance, the use of bulky protecting groups on the indole nitrogen can direct functionalization to other positions.
The acidity of the N-H proton of the indole ring is an important factor in its reactivity. The pKa of the indole N-H is approximately 17 in DMSO. The presence of the electron-withdrawing bromine atom at the C5 position is expected to increase the acidity (lower the pKa) of the indole N-H, making it easier to deprotonate. A predicted pKa value for 5-bromoindole is around 16.04. sigmaaldrich.com This facilitates N-alkylation and N-arylation reactions under basic conditions.
Protonation of the indole ring typically occurs at the C3 position to form an indoleninium ion. However, with the C3 position substituted in this compound, protonation at this site would lead to a tertiary carbocation, which may be less favorable than protonation at other sites or on the aminomethyl nitrogen, depending on the reaction conditions.
Electrophilic Aromatic Substitution at Other Indole Ring Positions
While the C3 position is the most nucleophilic site in the indole ring for electrophilic aromatic substitution (EAS), the presence of substituents directs further substitution to other positions. lumenlearning.combyjus.comlibretexts.orgmasterorganicchemistry.com In this compound, the existing substituents influence the regioselectivity of subsequent EAS reactions. The Boc-aminomethyl group at C3 is a deactivating group, while the bromo group at C5 is a deactivating but ortho-, para-directing group.
Considering the directing effects, further electrophilic substitution would be expected to occur at the C2, C4, C6, or C7 positions. The electron-donating nature of the indole nitrogen activates the pyrrole (B145914) part of the ring, making the C2 position a potential site for electrophilic attack. In the benzene (B151609) portion of the ring, the bromine at C5 would direct incoming electrophiles to the C4 and C6 positions. The interplay of these electronic and steric effects will determine the final regiochemical outcome of any EAS reaction. For example, nitration or halogenation would likely lead to a mixture of products with substitution at these available positions.
Oxidative and Reductive Transformations of the Indole System
The indole ring system in this compound can undergo both oxidative and reductive transformations.
Oxidation of N-Boc protected indoles can lead to a variety of products, including indolin-3-ones, through oxidative dearomatization. sigmaaldrich.commedchemexpress.comsigmaaldrich.com Reagents such as ruthenium catalysts in the presence of an oxidant have been shown to be effective for this transformation. The Boc group on the nitrogen is often crucial for achieving high selectivity in these oxidations.
Reductive transformations can target either the indole double bond or the carbon-bromine bond. Catalytic hydrogenation of the indole ring, typically using a metal catalyst such as palladium or platinum on carbon with hydrogen gas, can reduce the C2-C3 double bond to afford the corresponding indoline. youtube.com
Chemoselective reduction of the carbon-bromine bond without affecting the indole ring or the Boc-protecting group can be challenging. youtube.comyoutube.com However, methods such as catalytic transfer hydrogenation or specific palladium-catalyzed dehalogenation reactions could potentially achieve this transformation. The choice of reducing agent and reaction conditions is critical to achieve the desired chemoselectivity. youtube.comyoutube.com For instance, a milder reducing agent might selectively reduce the C-Br bond while leaving the indole core and the Boc group intact.
Table 3: Examples of Oxidative and Reductive Transformations
| Transformation | Reagents and Conditions | Product | Yield | Reference |
| Oxidation | N-Boc-indole, RuCl3·3H2O, NaIO4, MeCN, 70 °C | Indolin-3-one | up to 92% | sigmaaldrich.commedchemexpress.comsigmaaldrich.com |
| Reduction (Hydrogenation) | Indole, H2, Pd/C, Solvent | Indoline | High | youtube.com |
| Reduction (Dehalogenation) | Aryl Bromide, Pd catalyst, H-donor | Dehalogenated Aryl | Good to Excellent | N/A |
Applications of 3 Boc Aminomethyl 5 Bromo 1h Indole in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Structures
The inherent reactivity of the indole (B1671886) scaffold, combined with the specific functional handles on 3-(Boc-aminomethyl)-5-bromo-1H-indole , makes it a cornerstone for the synthesis of intricate heterocyclic structures. d-nb.info Its utility spans the creation of both fused and spirocyclic systems, which are prevalent in many biologically active molecules. nih.govrsc.org
The 3,4-fused tricyclic indole framework is a key structural element in numerous bioactive natural products and pharmaceuticals. researchgate.netrsc.org The development of efficient methods to construct these systems is a significant focus in synthetic organic chemistry. rsc.orgmdpi.com One of the most powerful and classic methods for creating fused systems onto an indole core is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline. wikipedia.orgresearchgate.net
The title compound, This compound , serves as a synthetic equivalent of a tryptamine derivative. Following deprotection of the Boc group, the resulting primary amine can participate in Pictet-Spengler-type cyclizations. This strategy allows for the construction of fused polycyclic systems, such as tetrahydro-β-carbolines, which are central to many indole alkaloids. nih.govresearchgate.net
A compelling demonstration of this concept is found in diversity-oriented synthesis (DOS) strategies, where a single starting material like tryptamine can be converted into multiple, distinct fused-ring systems by simply varying the reaction partners or catalysts. rsc.org For example, starting from a tosyl-protected tryptamine, it is possible to synthesize indole-1,2-fused 1,4-benzodiazepines or tetrahydro-β-carbolines by choosing different benzaldehyde (B42025) derivatives as reaction partners. rsc.org This reagent-based control highlights how a versatile building block like This compound can be leveraged to rapidly generate a library of complex, fused heterocyclic scaffolds. rsc.org The bromine atom at the 5-position remains available for further functionalization, adding another layer of complexity and diversity to the final products.
Spiroindoles and spiroindolines represent an important class of compounds present in a wide range of biologically significant natural alkaloids and pharmaceuticals. nih.gov The synthesis of these three-dimensional structures is challenging but offers access to unique chemical space. nih.gov The compound This compound and its derivatives are key precursors for creating such spirocyclic systems.
A notable example is the synthesis of 5-bromo-1-Boc-spirobrassinin, a derivative of a spiroindole phytoalexin. nih.gov In this synthesis, a related precursor, 5-bromo-1-Boc-brassinin, undergoes a spirocyclization reaction. The reaction is initiated by bromine in the presence of water, which leads to the formation of diastereoisomeric spirobrassinol intermediates. nih.gov Subsequent oxidation of these intermediates yields the target spiro compound. nih.gov The reaction likely proceeds through the formation of a sulphenyl bromide, which attacks the C3 position of the indole to form a spiroindoleninium intermediate that is then trapped by a nucleophile. nih.gov
Table 1: Synthesis of 5-bromo-1-Boc-spirobrassinin
| Step | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1. Spirocyclisation | Br₂, CH₂Cl₂–H₂O (9:1), Et₃N, ambient temperature, 20 min | cis-(±)- and trans-(±)-5-bromo-1-Boc-spirobrassinol | 65% |
| 2. Oxidation | CrO₃, CH₃COOH, ambient temperature, 1 h | 5-bromo-1-Boc-spirobrassinin | 75% |
This interactive table summarizes the key steps in the synthesis of a spirocyclic indole derivative, based on data from a 2016 study. nih.gov
This synthetic route demonstrates the utility of the 5-bromo-1-Boc-indole scaffold in accessing complex spirocyclic architectures that are otherwise difficult to synthesize. nih.gov
In the Total Synthesis of Natural Products and Analogues as a Key Intermediate
The structural motifs present in This compound are commonly found in a wide range of indole alkaloids, many of which are derived from marine organisms. nih.gov The presence of a bromine atom is a frequent feature in marine natural products, and the aminomethyl side chain at C3 is a hallmark of tryptamine-derived alkaloids. nih.govnih.gov
This building block is an ideal starting point for the total synthesis of indole alkaloids and their analogues. Phytoalexins are antimicrobial compounds produced by plants, and many possess an indole core. The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins, such as 5-bromobrassinin and 5-bromo-1-Boc-spirobrassinin, showcases the direct application of this class of compounds in natural product synthesis. nih.gov The synthesis of these natural product analogues allows for the exploration of their biological activities. For instance, these synthesized 5-bromo indole derivatives have been evaluated for their antiproliferative activity against leukemia cell lines. nih.gov
The general strategy involves using the brominated indole core as a scaffold and elaborating the side chains to construct the target natural product. The Boc-protected amine provides a stable yet easily deprotected functional group that is crucial for building more complex alkaloid structures, while the bromine atom can be used for late-stage functionalization via cross-coupling reactions to introduce further diversity. nih.gov
In the Design and Synthesis of Compound Libraries for Research Purposes (Focus on Synthetic Methodology)
The creation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. mdpi.com Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules from a common starting material, enabling the systematic exploration of chemical space. frontiersin.orgnih.govThis compound is an exemplary scaffold for DOS due to its multiple, orthogonally reactive sites.
The synthetic methodology for generating compound libraries often relies on robust, one-pot reactions or parallel synthesis formats where a common intermediate is reacted with a diverse set of building blocks. d-nb.infonih.gov The structure of This compound is perfectly suited for such approaches.
A powerful illustration of this is the concept of reagent-based DOS, where different classes of molecules can be synthesized from a single precursor by simply changing the reagents. rsc.org For example, a protected tryptamine derivative can be reacted with different aldehydes under various catalytic conditions to produce three distinct families of indole-fused scaffolds. This type of synthetic planning allows for the rapid generation of skeletal diversity from a single, versatile building block. rsc.org
Table 2: Diversity-Oriented Synthesis from a Tryptamine Scaffold
| Hydride Donor/Reagent | Catalyst | Product Scaffold |
|---|---|---|
| Benzaldehydes with cyclic amines | (none) | Indole-1,2-fused 1,4-Boc-diazepines |
| Benzaldehydes with alkoxy moiety | (none) | Tetrahydro-β-carbolines |
| Aldehydes | p-TsOH·H₂O | 2,2′-Bis(indolyl)methanes |
This interactive table outlines a Diversity-Oriented Synthesis strategy based on a 2021 study, demonstrating how varying reagents with a common tryptamine-like core can lead to distinct heterocyclic systems. rsc.org
By applying this logic, This compound can be used as the central precursor. The Boc-protected amine can be deprotected and reacted with a library of aldehydes to form diverse fused systems (as in the Pictet-Spengler reaction). Simultaneously or sequentially, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with a library of boronic acids or amines to introduce appendage diversity at the 5-position. This dual functionalization strategy enables the efficient, parallel synthesis of a large and highly diverse compound library for biological screening.
Scaffold Diversity Generation
The generation of diverse molecular scaffolds from a common starting material is a cornerstone of modern drug discovery and chemical biology. This compound is exceptionally well-suited for this purpose due to its two distinct and orthogonally reactive functional groups. The bromine atom at the C5 position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at C3 provides a latent nucleophile that can be unmasked and derivatized in a subsequent step.
The C5-bromo position is readily functionalized through reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and cyanation reactions. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, fundamentally altering the steric and electronic properties of the indole core. nih.gov Following C5-functionalization, the tert-butoxycarbonyl (Boc) protecting group on the C3-aminomethyl moiety can be cleanly removed under acidic conditions. The resulting primary amine is a nucleophilic handle that can be engaged in a second wave of diversification reactions, such as acylation, sulfonylation, reductive amination, or urea (B33335) formation.
This two-stage diversification strategy enables the rapid assembly of large libraries of compounds with distinct substitution patterns at both the C5 and C3 positions, starting from a single, common intermediate. The ability to independently vary the substituents at these two positions provides a powerful tool for exploring structure-activity relationships (SAR) in drug discovery programs.
Table 1: Orthogonal Derivatization Strategy for Scaffold Diversity
| Step | Position | Reaction Type | Example Reactant/Catalyst | Resulting Functional Group |
|---|---|---|---|---|
| 1 | C5-Br | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C5-Aryl |
| 1 | C5-Br | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C5-Alkynyl |
| 1 | C5-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst | C5-Amino |
| 2 | C3-NHBoc | Deprotection | Trifluoroacetic Acid (TFA) | C3-NH₂ |
| 3 | C3-NH₂ | Amide Formation | Acyl chloride / Carboxylic acid + coupling agent | C3-Amide |
| 3 | C3-NH₂ | Sulfonamide Formation | Sulfonyl chloride | C3-Sulfonamide |
| 3 | C3-NH₂ | Reductive Amination | Aldehyde/Ketone, reducing agent | C3-Secondary/Tertiary Amine |
In the Synthesis of Chemically Probed Molecules for Target Identification (Focus on Synthetic Methodology)
Chemical probes are indispensable tools for interrogating biological systems and identifying the molecular targets of bioactive compounds. olemiss.edu The modular nature of This compound makes it an excellent scaffold for the synthesis of such probes. A typical chemical probe consists of three components: a recognition element that binds to the target protein, a reactive group for covalent labeling, and/or a reporter tag (e.g., fluorophore, biotin) for detection and isolation.
The synthetic methodology for constructing a chemical probe from this indole building block follows a logical and efficient sequence.
Installation of the Recognition Element: The C5-bromo position is the ideal site for installing the pharmacophore or recognition element. This is typically achieved via a palladium-catalyzed cross-coupling reaction, which offers broad functional group tolerance, allowing for the attachment of complex molecular fragments without interfering with other parts of the scaffold. nih.gov The Boc-protected amine at C3 remains inert during this transformation.
Deprotection and Linker Attachment: Once the recognition element is in place, the Boc group is removed from the C3-aminomethyl substituent to reveal the primary amine. This amine serves as a convenient attachment point for a linker, which can be used to introduce the reporter tag or reactive group at an appropriate distance from the binding moiety to minimize steric hindrance.
Conjugation of Reporter or Reactive Group: The terminal end of the linker is then conjugated to the desired tag. For example, the primary amine can be acylated with an N-hydroxysuccinimide (NHS) ester of biotin (B1667282) or a fluorescent dye. Alternatively, it can be reacted with a molecule containing a photo-activatable cross-linking group (like a diazirine) or a cysteine-reactive electrophile (like an acrylamide). frontiersin.org
This stepwise approach provides precise control over the probe's architecture and allows for the modular assembly of different combinations of recognition elements, linkers, and tags to optimize probe performance.
Development of Novel Synthetic Methodologies Utilizing this compound
The unique substitution pattern of This compound not only makes it a useful building block but also a substrate for the development of novel synthetic methodologies. Research in this area could focus on achieving more efficient and selective transformations of the indole scaffold.
One area of potential innovation lies in the development of one-pot, dual-functionalization reactions . Such a methodology would involve the sequential or concurrent derivatization of both the C5 and C3 positions in a single reaction vessel, avoiding the need for intermediate isolation and purification steps. This could be achieved by using catalyst systems that exhibit chemoselectivity for the C-Br bond in the presence of the Boc-protected amine, followed by a change in reaction conditions or the addition of a new catalyst to trigger the deprotection and subsequent reaction of the amine.
Another avenue for methodological development is the exploration of C-H activation reactions . While the C5-bromo group provides a classical site for cross-coupling, direct C-H functionalization at other positions of the indole ring (e.g., C2, C4, C6, or C7) while the C3 and C5 positions are occupied would open up new vectors for derivatization. The electronic properties conferred by the C3 and C5 substituents could be harnessed to direct C-H activation to a specific, otherwise less reactive, position on the indole nucleus. This would provide access to novel regioisomers with unique biological profiles.
Table 2: Potential Avenues for Novel Methodology Development
| Methodological Goal | Proposed Strategy | Key Challenge | Potential Outcome |
|---|---|---|---|
| One-Pot Dual Functionalization | Sequential catalysis using orthogonal catalytic cycles in a single pot. | Ensuring no cross-reactivity between the two catalytic systems and reagents. | Rapid library synthesis with high atom and step economy. |
| Regioselective C-H Activation | Use of a directing group or specific catalyst to functionalize C2, C4, or C6. | Overcoming the inherent reactivity patterns of the substituted indole core. | Access to novel, highly substituted indole scaffolds not available through classical methods. |
Mechanistic and Theoretical Investigations of 3 Boc Aminomethyl 5 Bromo 1h Indole and Its Transformations
Computational Chemistry Approaches
Computational chemistry offers a powerful lens through which to examine the properties and reactivity of 3-(Boc-aminomethyl)-5-bromo-1H-indole at an atomic level. Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantum chemical calculations of reaction pathways are pivotal in this regard.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVTZ), can provide detailed information on several key aspects of the molecule. nih.gov
One of the primary applications of DFT is the determination of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, the HOMO is typically localized on the electron-rich indole (B1671886) ring, indicating its susceptibility to electrophilic attack, while the LUMO distribution can highlight potential sites for nucleophilic attack. The bromine atom at the 5-position acts as an electron-withdrawing group, influencing the electronic properties of the indole ring. nih.gov
DFT calculations can also be used to compute the Mulliken atomic charge distribution, which provides insight into the partial charges on each atom within the molecule. This information is valuable for predicting sites of electrostatic interaction and reactivity. Furthermore, DFT can be employed to calculate the energies of various isomers and conformers, helping to identify the most stable structures. nih.gov
A hypothetical DFT analysis of this compound could yield the following data:
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | -1.5 eV | Reflects the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's overall polarity. |
This table is illustrative and based on typical values for similar organic molecules.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior and conformational landscape of molecules. For this compound, MD simulations can provide a detailed understanding of the flexibility of the Boc-aminomethyl side chain and its interaction with different solvent environments. nih.gov These simulations track the atomic motions of the molecule over time by solving Newton's equations of motion, offering a dynamic picture of its behavior. acs.org
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. acs.orgnih.gov These calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org By determining the energies of these species, the activation energy for a given reaction step can be calculated, providing a quantitative measure of its kinetic feasibility.
For transformations of this compound, such as cross-coupling or functionalization reactions, quantum chemical calculations can elucidate the detailed step-by-step mechanism. Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are used to find the minimum energy path connecting reactants and products through the transition state. This allows for a deep understanding of the reaction mechanism, including the role of catalysts and the factors that control the reaction's outcome.
For example, in a Suzuki coupling reaction at the 5-position, calculations could model the oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the C-C bond.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
| Oxidative Addition | 15-20 | The initial step where the Pd(0) catalyst inserts into the C-Br bond. |
| Transmetalation | 10-15 | Transfer of the organic group from the boron reagent to the palladium center. |
| Reductive Elimination | 5-10 | The final step where the new C-C bond is formed and the catalyst is regenerated. |
This table is illustrative and presents a hypothetical energy profile for a Suzuki coupling reaction.
Elucidation of Reaction Mechanisms Involving this compound
Understanding the mechanisms of reactions in which this compound participates is crucial for optimizing reaction conditions and predicting product formation.
The 5-bromo substituent on the indole ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net The general mechanism for these reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. researchgate.netnih.govrsc.org
In a Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex to form a palladium(II) intermediate. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of an organic group from a boronic acid (or its boronate derivative) to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent in the transmetalation step. researchgate.net
The indole nucleus has multiple positions that can be functionalized, and understanding the regioselectivity of these reactions is a key aspect of its chemistry. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. However, since this position is already substituted in this compound, further electrophilic attack will be directed to other positions on the ring.
The presence of the bromine atom at C5 and the aminomethyl group at C3 influences the regioselectivity of subsequent functionalization reactions. The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution, while the indole nitrogen is a powerful activating group. The interplay of these electronic effects, along with steric hindrance from the Boc-aminomethyl group, will determine the outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation. For instance, electrophilic substitution might be directed to the C4 or C6 positions. In some cases, functionalization can also occur at the C2 or C7 positions, depending on the specific reaction conditions and the nature of the electrophile. beilstein-journals.orgresearchgate.net
Theoretical Basis for Boc Deprotection and Amine Reactivity
The transformation of this compound to its corresponding primary amine is a critical step in its use as a synthetic intermediate. This process is governed by the principles of protecting group chemistry, specifically the cleavage of the tert-butoxycarbonyl (Boc) group, and the inherent reactivity of the resulting amine.
Boc Deprotection Mechanism
The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.com The most common method for deprotection involves the use of strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in dioxane. jk-sci.comtotal-synthesis.com
The theoretical basis for the acid-catalyzed deprotection involves a three-step mechanism:
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the acid (H⁺). This step increases the electrophilicity of the carbonyl carbon. jk-sci.comcommonorganicchemistry.com
Fragmentation: The protonated carbamate (B1207046) is unstable and undergoes fragmentation. This cleavage results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The stability of the tert-butyl cation is a significant driving force for this step.
Decarboxylation: The carbamic acid intermediate rapidly decomposes, losing carbon dioxide (CO₂) gas to yield the free primary amine. total-synthesis.comcommonorganicchemistry.com The final product is typically obtained as an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt) due to the acidic conditions. commonorganicchemistry.com
Interactive Table: Common Reagents for Boc Deprotection
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room temperature, 1-3 hours | Very common and efficient; TFA is volatile and corrosive. jk-sci.com |
| Hydrogen chloride (HCl) in Dioxane or Diethyl ether | 0°C to room temperature | Provides the amine as a hydrochloride salt, which can be advantageous for purification. total-synthesis.com |
| p-Toluenesulfonic Acid (p-TsOH) | Various solvents (e.g., CH₂Cl₂) | A solid acid, can be easier to handle than liquid acids. jk-sci.com |
While less common, Boc groups on certain substrates, such as electron-deficient heterocycles like indoles, can sometimes be removed under basic conditions. acsgcipr.org This alternative pathway may be useful when other acid-sensitive functional groups are present in the molecule. acsgcipr.org
Amine Reactivity
Upon deprotection, the resulting molecule, 3-(aminomethyl)-5-bromo-1H-indole, possesses a nucleophilic primary amine. The lone pair of electrons on the nitrogen atom makes it reactive towards a wide range of electrophiles. msu.edu This reactivity allows for numerous subsequent transformations, including:
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. msu.edu
Acylation: Reaction with acid chlorides or anhydrides to form stable amides. msu.edu
Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine, which can then be reduced to a secondary or tertiary amine. msu.edu
Mannich-type reactions: Condensation with an aldehyde (like formaldehyde) and another compound containing an active hydrogen. researchgate.net
The indole nucleus itself influences the reactivity of the aminomethyl side chain. The electron-rich nature of the indole ring can affect the basicity and nucleophilicity of the adjacent amine.
Structure-Reactivity Relationships in this compound Derivatives
The chemical reactivity of this compound and its derivatives is determined by the interplay of electronic and steric factors. Modifications to the indole core or the aminomethyl side chain can significantly alter the molecule's behavior in chemical transformations.
Electronic Effects of Substituents on Reactivity
The reactivity of the indole ring, particularly at the highly nucleophilic C3 position, is sensitive to the electronic nature of substituents. mu-varna.bgbhu.ac.in For derivatives of 3-(aminomethyl)-5-bromo-1H-indole, introducing additional substituents will further modify this reactivity.
Electron-Donating Groups (EDGs): Conversely, the addition of EDGs (e.g., -OCH₃, -CH₃) would increase the electron density of the indole ring. rsc.org This enhances the nucleophilicity of the indole core, making it more reactive towards electrophiles. rsc.org It would also slightly increase the basicity of the side-chain amine. Computational studies have shown that in-plane substituents that can participate in resonance have a significant effect on the electronic properties of the indole ring. chemrxiv.org
Interactive Table: Predicted Electronic Effects of Substituents (X) on the Reactivity of 5-Bromo-X-indole Derivatives
| Substituent (X) | Type | Effect on Indole Ring Nucleophilicity | Effect on Side-Chain Amine Basicity |
|---|---|---|---|
| -OCH₃ (at C4, C6, or C7) | Strong EDG | Increase | Slight Increase |
| -CH₃ (at C4, C6, or C7) | Weak EDG | Increase | Slight Increase |
| -H (Reference) | Neutral | Reference | Reference |
| -Cl (at C4, C6, or C7) | Weak EWG | Decrease | Decrease |
| -CF₃ (at C4, C6, or C7) | Strong EWG | Strong Decrease | Strong Decrease |
| -NO₂ (at C4, C6, or C7) | Strong EWG | Strong Decrease | Strong Decrease |
Steric Effects and Their Impact on Transformations
Steric hindrance plays a crucial role in directing the outcome of reactions involving this compound derivatives. The bulky tert-butyl group of the Boc protecting group effectively shields the amine nitrogen from reacting.
Once the amine is deprotected, steric factors related to substituents on the indole ring become important.
Peri-Interactions: A substituent at the C4 position can sterically hinder reactions at the N1 position (e.g., N-alkylation) and the C5-bromo position. Similarly, a bulky group at the C7 position can impede reactions at the N1 position and C6. rsc.org Research on the alkylation of indolines showed that a methyl group at the 7-position reduced the reaction yield, likely due to steric hindrance. rsc.org
Access to the Reaction Center: For reactions involving the side-chain amine, bulky substituents at the C2 or C4 positions could limit the approach of large electrophiles.
Control of Selectivity: In some cases, steric hindrance can be used to control selectivity. For instance, in asymmetric catalysis, a bulky substituent on the catalyst or substrate can block one face of the molecule, leading to a higher enantiomeric excess of the desired product. acs.org
The interplay between steric and electronic effects ultimately dictates the feasibility, rate, and selectivity of transformations performed on derivatives of this compound.
Interactive Table: Potential Steric Impact of Substituents on Transformations
| Position of Bulky Substituent (R) | Transformation Potentially Hindered | Potential Outcome |
|---|---|---|
| C2 | Reaction at C3 side-chain; N1-substitution | Reduced reaction rate/yield. |
| C4 | N1-substitution; Reaction at C5-Br | Reduced reaction rate; may favor reaction at other sites. |
| C6 | Reaction at C5-Br; C7-substitution | May influence regioselectivity of further substitutions on the benzene (B151609) ring. |
| C7 | N1-substitution | Reduced yield for N-substitution reactions. rsc.org |
Analytical and Characterization Methodologies for 3 Boc Aminomethyl 5 Bromo 1h Indole and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (Focus on Methodology)
Spectroscopic techniques are indispensable for determining the precise molecular structure of 3-(Boc-aminomethyl)-5-bromo-1H-indole. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the indole (B1671886) ring, the aminomethyl linker, and the Boc-protecting group are observed. For instance, the protons on the indole ring typically appear in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) protons (CH₂) of the aminomethyl group would be expected to appear as a doublet, and the nine equivalent protons of the tert-butyl group of the Boc moiety would produce a characteristic singlet signal around 1.4-1.5 ppm. The NH proton of the indole and the carbamate (B1207046) NH would also be present, though their chemical shifts can be broad and variable.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum would show signals for the eight carbons of the 5-bromo-1H-indole core, the methylene carbon of the aminomethyl group, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. The chemical shifts provide insight into the electronic environment of each carbon atom. For example, the carbonyl carbon of the Boc group is typically observed around 156 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to assign protons within the same spin system, such as those on the indole ring. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.
Table 1: Representative ¹H NMR Spectral Data for a Related Indole Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole NH | ~8.10 | Broad Singlet |
| Aromatic CH | 7.20 - 7.80 | Multiplet |
| Methylene CH₂ | ~4.30 | Doublet |
| Carbamate NH | ~4.90 | Broad Singlet |
| tert-Butyl CH₃ | ~1.46 | Singlet |
Note: Data is illustrative and based on similar structures. Actual values may vary.
Table 2: Representative ¹³C NMR Spectral Data for a Related Indole Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~156.0 |
| Aromatic C | 110 - 135 |
| tert-Butyl C(CH₃)₃ | ~79.5 |
| Methylene CH₂ | ~40.0 |
| tert-Butyl CH₃ | ~28.4 |
Note: Data is illustrative and based on similar structures. Actual values may vary.
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of key functional groups.
A strong, sharp peak is typically observed around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. The N-H stretching of the carbamate group may also appear in this region. The C=O stretching vibration of the Boc-protecting group gives rise to a strong absorption band in the region of 1680-1710 cm⁻¹. The C-N stretching vibrations and the aromatic C-H and C=C stretching vibrations of the indole ring will also be present in the fingerprint region of the spectrum.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Indole N-H Stretch | ~3400 | Strong, Sharp |
| Carbamate C=O Stretch | 1680 - 1710 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
Note: Data is illustrative and based on general functional group regions.
Mass Spectrometry (MS, HRMS, GC-MS, HPLC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can provide information about its elemental composition and structure through fragmentation analysis.
MS and HRMS: Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which would typically produce a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units for the molecular ion.
GC-MS and HPLC-MS: While GC-MS may not be suitable due to the low volatility and potential thermal lability of the compound, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an ideal technique. It combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the analysis of the compound in a complex mixture and providing mass information for each separated component.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 341.06 |
| [M(⁸¹Br)+H]⁺ | 343.06 |
| [M(⁷⁹Br)+Na]⁺ | 363.04 |
| [M(⁸¹Br)+Na]⁺ | 365.04 |
Note: These are theoretical values based on the molecular formula C₁₄H₁₇BrN₂O₂.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to electronic transitions within the indole ring system. The position and intensity of these bands can be influenced by the substituents on the indole ring. This technique is often used to determine the concentration of the compound in a solution and can be a useful tool for monitoring reactions.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A validated HPLC method can separate the target compound from any starting materials, by-products, or other impurities.
A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, often run under gradient conditions. Detection is commonly performed using a UV detector set at a wavelength where the indole chromophore absorbs strongly. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single major peak.
Table 5: Typical HPLC Parameters for Analysis of Indole Derivatives
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
Note: These are general conditions and would require optimization for the specific compound.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, which possesses moderate volatility, GC is particularly useful for assessing purity and monitoring the progress of synthesis or derivatization reactions. When coupled with a mass spectrometer (GC-MS), it provides invaluable information regarding the molecular weight and fragmentation pattern of the compound, further confirming its identity.
In practice, a sample of the compound is dissolved in a suitable solvent and injected into the GC system. The analysis of reaction mixtures often involves extracting the products into an organic solvent, which is then directly analyzed. beilstein-journals.org The separation occurs in a capillary column, and the retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific conditions.
Table 1: Illustrative GC-MS Parameters for Analysis
| Parameter | Value |
|---|---|
| Column | HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 20 °C/min, hold 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 50-500 m/z |
This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and analytical goals.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique used for qualitatively monitoring reactions and assessing the purity of isolated products. researchgate.net During the synthesis of this compound and its derivatives, TLC allows chemists to track the consumption of starting materials and the formation of the desired product. nih.gov
The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). The choice of eluent is critical for achieving good separation. For indole derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are common. The spots are visualized under UV light or by staining with an appropriate agent like potassium permanganate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key diagnostic parameter.
Table 2: Representative TLC Data for a Synthesis Reaction
| Compound | Rf Value (30% Ethyl Acetate in Hexane) | Visualization |
|---|---|---|
| 5-Bromo-1H-indole (Starting Material) | 0.75 | UV Active |
| This compound (Product) | 0.40 | UV Active, Stains with KMnO₄ |
Rf values are dependent on the specific conditions (plate type, solvent system, temperature) and are for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination
To perform the analysis, a high-quality single crystal of the compound is grown and irradiated with a focused X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The resulting structural data are often deposited in crystallographic databases. Studies on related bromoindole structures have revealed key details, such as the planarity of the indole ring system and the specific conformations of attached functional groups. researchgate.netnih.govnih.gov
Table 3: Example Crystal Data for a Bromoindole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 9-(5-Bromo-1H-indol-3-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione | researchgate.netnih.gov |
| Molecular Formula | C₂₁H₁₉BrN₂O₂·C₂H₆OS | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.1544 (4) | researchgate.netnih.gov |
| b (Å) | 18.9619 (8) | researchgate.netnih.gov |
| c (Å) | 12.9790 (5) | researchgate.netnih.gov |
| β (°) | 105.623 (4) | researchgate.netnih.gov |
| Volume (ų) | 2169.72 (16) | researchgate.netnih.gov |
| Z | 4 | researchgate.netnih.gov |
This table presents published crystallographic data for a complex bromoindole derivative to illustrate the type of information obtained from an X-ray structure analysis.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the calculated theoretical values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₄H₁₇BrN₂O₂), this analysis confirms the presence and relative amounts of C, H, N, and Br, which is crucial for verifying the identity of a newly synthesized batch.
Table 4: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) (Hypothetical) |
|---|---|---|
| Carbon (C) | 49.28 | 49.35 |
| Hydrogen (H) | 5.02 | 5.06 |
| Bromine (Br) | 23.41 | 23.35 |
| Nitrogen (N) | 8.21 | 8.17 |
| Oxygen (O) | 9.38 | 9.42 |
The molecular formula is C₁₄H₁₇BrN₂O₂ (Molar Mass: 341.20 g/mol ). "Found" values are hypothetical examples illustrating typical experimental results.
Chiral Analysis (if applicable for stereoselective derivatives)
When derivatives of this compound are synthesized to be stereoselective, or if chirality is introduced at a specific center, chiral analysis becomes essential. This analysis is used to determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) of the product, which quantifies the success of an asymmetric synthesis.
The most common technique for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This method uses a stationary phase that is itself chiral, allowing it to interact differently with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, enabling their separation and quantification. The development of such methods is key to producing enantiomerically pure compounds for further applications. acs.org
Table 5: Hypothetical Chiral HPLC Data for a Stereoselective Derivative
| Enantiomer | Retention Time (min) | Area (%) |
|---|---|---|
| (R)-enantiomer | 12.5 | 98.5 |
| (S)-enantiomer | 15.2 | 1.5 |
| Enantiomeric Excess (e.e.) | \multicolumn{2}{c|}{97.0%} |
This table illustrates a hypothetical separation of enantiomers. Conditions: Chiralcel OD-H column (or equivalent), mobile phase of Hexane/Isopropanol, flow rate 1.0 mL/min.
Future Directions and Research Perspectives for 3 Boc Aminomethyl 5 Bromo 1h Indole
The compound 3-(Boc-aminomethyl)-5-bromo-1H-indole stands as a versatile and strategically important building block in organic synthesis. Its trifunctional nature—comprising a reactive bromo-substituent on the benzene (B151609) ring, a protected primary amine at the C3-position, and a reactive N-H on the indole (B1671886) core—opens numerous avenues for future research and application. This article explores the prospective research directions for this valuable synthetic intermediate.
Q & A
Q. What are the standard synthetic routes for 3-(Boc-aminomethyl)-5-bromo-1H-indole, and how are intermediates validated?
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A key intermediate, 3-(2-azidoethyl)-5-bromo-1H-indole, is prepared by reacting 5-bromo-1H-indole derivatives with azidoethylating agents. Subsequent coupling with Boc-protected alkynes in PEG-400:DMF solvent mixtures (2:1) at room temperature yields the target compound . Validation involves ¹H/¹³C NMR (e.g., δ 7.23–4.62 ppm for indole protons and Boc-protected groups) and FAB-HRMS (e.g., m/z 427.0757 [M+H]⁺) to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?
- ¹H NMR : Focus on indole aromatic protons (δ 7.0–7.5 ppm), Boc-group tert-butyl protons (δ 1.4–1.5 ppm), and methylene bridges (δ 3.2–4.6 ppm) .
- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbons (δ ~80 ppm) .
- HRMS : Verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M:M+2 ratio) .
Q. How is flash column chromatography optimized for purifying this compound?
Use 70:30 ethyl acetate:hexanes for elution, achieving Rf ≈ 0.30 on TLC. Residual DMF is removed via vacuum distillation at 60–90°C .
Advanced Research Questions
Q. How can reaction yields for CuAAC-based synthesis be improved, and what side products are common?
- Optimization : Increase CuI catalyst loading (1.2–1.5 equiv) and extend reaction time to 24 hours to enhance triazole formation .
- Side Products : Unreacted azide intermediates or over-alkylated indoles may form. Monitor via HPLC-MS and adjust stoichiometry of alkynes (1.1–1.3 equiv) to suppress byproducts .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?
- Use SHELXL for small-molecule refinement, leveraging high-resolution (<1.0 Å) X-ray data. For twinned crystals, apply the TWIN and BASF commands to refine scale factors .
- OLEX2 integrates charge-flipping algorithms for phase determination in low-symmetry space groups (e.g., P2₁/c) .
Q. How do substituents at the indole 3-position influence biological activity?
- Structure-Activity Relationship (SAR) : Replace Boc-aminomethyl with acetyl or methylthio groups to modulate lipophilicity. For example, 5-bromo-3-(methylthio)-1H-indole shows enhanced membrane permeability in antioxidant assays .
- Biological Assays : Test derivatives in in vitro ischemia models (e.g., oxygen-glucose deprivation in neuronal cells) to quantify ROS scavenging efficacy .
Q. How are contradictions in NMR data reconciled, particularly for overlapping proton signals?
- 2D NMR (COSY, HSQC): Resolve overlapping aromatic protons by correlating ¹H-¹³C couplings. For example, indole H4 (δ 7.75 ppm) and H7 (δ 7.19 ppm) in CDCl₃ show distinct cross-peaks in HSQC .
- Variable Temperature NMR : Lowering temperature to 243 K separates broadened signals caused by rotational isomerism in Boc groups .
Methodological Considerations
Q. What analytical workflows validate synthetic batches for reproducibility?
- QC Workflow :
HPLC-PDA (≥95% purity, λ = 254 nm).
¹⁹F NMR (if fluorinated analogs are synthesized; δ -114.65 ppm for 4-fluorophenyl groups) .
Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C₁₄H₁₆BrN₃O₂ requires C 47.20%, H 4.53%) .
Q. How are computational tools applied to predict reactivity or stability?
- DFT Calculations : Optimize transition states for CuAAC reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity in triazole formation .
- Molecular Dynamics : Simulate Boc-group hydrolysis kinetics under acidic conditions (pH 2–4) to guide storage protocols .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed HRMS data?
- Isotopic Pattern Mismatches : Bromine (⁷⁹Br/⁸¹Br) and sulfur (³²S/³⁴S) isotopes can distort HRMS peaks. Use IsotopeFit software to deconvolute contributions .
- Adduct Formation : Sodium (m/z +22) or potassium (m/z +38) adducts may dominate. Add 0.1% formic acid to ESI sources to suppress alkali interactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
